Eddp-D3 perchlorate

Catalog No.
S1786415
CAS No.
136765-23-6
M.F
C20H24ClNO4
M. Wt
380.883
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Eddp-D3 perchlorate

CAS Number

136765-23-6

Product Name

Eddp-D3 perchlorate

IUPAC Name

1,2-dimethyl-4,4-diphenyl-5-(2,2,2-trideuterioethyl)-2,3-dihydropyrrol-1-ium;perchlorate

Molecular Formula

C20H24ClNO4

Molecular Weight

380.883

InChI

InChI=1S/C20H24N.ClHO4/c1-4-19-20(15-16(2)21(19)3,17-11-7-5-8-12-17)18-13-9-6-10-14-18;2-1(3,4)5/h5-14,16H,4,15H2,1-3H3;(H,2,3,4,5)/q+1;/p-1/i1D3;

InChI Key

FICCBMGBBWWZRF-NIIDSAIPSA-M

SMILES

CCC1=[N+](C(CC1(C2=CC=CC=C2)C3=CC=CC=C3)C)C.[O-]Cl(=O)(=O)=O

EDDP is the major urinary metabolite of methadone, a synthetic opioid used medically as an analgesic and as a maintenance anti-addictive for use in patients with opioid dependency. This stable-labeled internal standard is suitable for EDDP and methadone testing methods by GC/MS or LC/MS for forensic analysis, urine drug testing or clinical toxicology.

EDDP-D3 perchlorate (CAS 136765-23-6) is the isotopically labeled, perchlorate salt form of 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP), the primary inactive metabolite of methadone. In forensic toxicology and clinical therapeutic drug monitoring (TDM), it is exclusively procured as a Certified Reference Material (CRM) internal standard for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The perchlorate salt stabilizes the positively charged pyrrolinium cation, ensuring long-term shelf life in methanolic solutions. With a +3 Da mass shift relative to unlabeled EDDP, this compound is engineered to co-elute with the target analyte while remaining mass-resolved, providing an essential baseline for absolute quantification in complex biological matrices such as urine, plasma, and oral fluid [1].

Substituting EDDP-D3 perchlorate with a generic in-class surrogate, such as Methadone-D3 or Methadone-D9, fundamentally compromises assay accuracy. Because EDDP is a pyrrolinium derivative—structurally distinct from its parent methadone—it exhibits significantly different solid-phase extraction (SPE) recoveries and ionization efficiencies. In LC-MS/MS workflows, biological matrices like urine or umbilical cord can induce up to 39.5% signal enhancement or suppression for EDDP, a matrix effect that Methadone-D3 cannot accurately track due to differing retention times and ionization dynamics [1]. Furthermore, attempting to use the free base form rather than the perchlorate salt compromises the stability of the reference material in solution, leading to concentration drift over time. Consequently, ISO 17025-accredited laboratories must procure the exact EDDP-D3 perchlorate salt to ensure process efficiency tracking and regulatory compliance [2].

Matrix Effect Compensation in Complex Biological Samples

In LC-MS/MS analysis of human biological matrices, unlabeled EDDP experiences severe matrix effects, with studies showing up to 39.5% signal enhancement in umbilical cord extracts and varying suppression in urine. When EDDP-D3 perchlorate is utilized as the internal standard, the relative matrix effect is normalized, reducing the coefficient of variation (%CV) for matrix effects across multiple specimens to acceptable regulatory limits (<10%). The co-eluting EDDP-D3 precisely mirrors the ionization environment of EDDP, correcting for both signal enhancement and suppression that external calibration or surrogate standards fail to address [1].

Evidence DimensionMatrix effect variability (%CV)
Target Compound DataEDDP-D3 normalized quantification (<10% CV)
Comparator Or BaselineUnlabeled EDDP external calibration (up to 39.5% signal deviation)
Quantified DifferenceElimination of >29% matrix-induced quantification error
ConditionsLC-MS/MS (ESI+) of human umbilical cord and urine extracts

Procurement of the exact D3-labeled standard is mandatory to prevent false quantitative reporting in clinical and forensic toxicology caused by biological matrix interference.

Extraction Recovery Tracking During Sample Preparation

The pyrrolinium structure of EDDP results in distinct extraction behaviors compared to parent opioids. During solid-phase extraction (SPE), EDDP extraction efficiency can drop below 60%, whereas methadone typically exceeds 80% recovery. Using Methadone-D3 as an internal standard for EDDP quantification results in a >20% systematic bias. EDDP-D3 perchlorate, spiked prior to extraction, exhibits an identical extraction efficiency (>59.2%) to the target analyte, perfectly correcting for sample loss during SPE or liquid-liquid extraction (LLE) protocols [1].

Evidence DimensionSolid-Phase Extraction (SPE) Efficiency Tracking
Target Compound DataEDDP-D3 (tracks exact EDDP recovery, ~59-60%)
Comparator Or BaselineMethadone-D3 surrogate (tracks methadone recovery, >80%)
Quantified Difference>20% correction in extraction recovery bias
ConditionsSPE of homogenized tissue/urine followed by LC-MS/MS

Ensures that laboratories do not systematically under-report EDDP concentrations due to sample preparation losses.

Mass Resolution and Isotopic Stability in Acidic Mobile Phases

EDDP-D3 perchlorate provides a +3 Da mass shift (m/z 281.3) relative to unlabeled EDDP (m/z 278.3). The deuterium atoms are located on the terminal methyl group of the ethyl side chain, preventing hydrogen-deuterium (H/D) back-exchange when exposed to acidic LC mobile phases (e.g., 0.1% formic acid). This ensures that the primary Multiple Reaction Monitoring (MRM) transitions (281.3 > 234.2 for EDDP-D3 vs 278.3 > 234.2 for EDDP) remain free of isotopic crosstalk, maintaining a signal-to-noise ratio and linearity suitable for quantification down to 2.5 ng/mL [1].

Evidence DimensionIsotopic crosstalk / H-D exchange rate
Target Compound DataEDDP-D3 (Stable m/z 281.3 precursor)
Comparator Or BaselineLabile deuterated analogs (loss of +3 Da mass shift)
Quantified DifferenceZero significant H/D exchange in 0.1% formic acid
ConditionsUHPLC-MS/MS using 0.1% formic acid and methanol/acetonitrile gradients

Guarantees stable MRM signals and prevents standard-to-analyte signal interference during high-throughput dilute-and-shoot LC-MS/MS runs.

Formulation Stability as a Certified Reference Material (CRM)

The formulation of EDDP as a perchlorate salt is critical for its stability as a commercial reference material. The bulky perchlorate anion stabilizes the positively charged pyrrolinium core, preventing degradation that can occur with the free base or less stable halide salts. Commercially procured EDDP-D3 perchlorate solutions (typically 100 µg/mL or 1.0 mg/mL in methanol) maintain certified concentration accuracy and chromatographic purity (>99%) over extended shelf lives, satisfying ISO 17034 requirements for reference material producers .

Evidence DimensionSolution stability and CRM certification suitability
Target Compound DataEDDP-D3 perchlorate (Stable in methanol, ISO 17034 compliant)
Comparator Or BaselineEDDP free base (Prone to degradation/instability)
Quantified DifferenceExtended shelf-life with guaranteed >99% purity
Conditions100 µg/mL methanolic solution stored at -20°C

Purchasing the perchlorate salt form from accredited suppliers is a strict requirement for forensic labs needing traceable, audit-proof calibration standards.

Forensic Urine Drug Testing (UDT)

Used as the mandatory internal standard in LC-MS/MS and GC-MS workflows to confirm methadone compliance or diversion. The D3 label corrects for severe matrix suppression often observed in highly concentrated or adulterated urine samples[1].

Therapeutic Drug Monitoring (TDM) in Alternative Matrices

Essential for quantifying EDDP in oral fluid, umbilical cord, and meconium, where extraction recoveries are notoriously low (<60%). EDDP-D3 tracks these exact extraction losses, preventing false-negative reporting in neonatal abstinence syndrome evaluations [2].

High-Throughput 'Dilute-and-Shoot' Assays

Procured for rapid LC-MS/MS clinical toxicology screening where sample cleanup is minimized. The robust +3 Da mass shift and resistance to H/D exchange in acidic mobile phases ensure reliable quantification without extensive chromatography [3].

Dates

Last modified: 08-15-2023

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